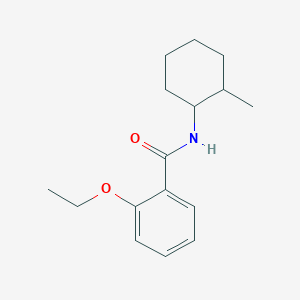

2-ethoxy-N-(2-methylcyclohexyl)benzamide

説明

2-Ethoxy-N-(2-methylcyclohexyl)benzamide is a synthetic benzamide derivative characterized by an ethoxy group at the 2-position of the benzene ring and a 2-methylcyclohexyl substituent on the amide nitrogen. These analogs are primarily used as flavoring agents or sweeteners, with a NOAEL (No Observed Adverse Effect Level) of 55 mg/kg body weight/day derived from a 90-day rat study . The compound’s stability, metabolic pathways, and low genotoxicity risk underpin its regulatory acceptance .

特性

分子式 |

C16H23NO2 |

|---|---|

分子量 |

261.36 g/mol |

IUPAC名 |

2-ethoxy-N-(2-methylcyclohexyl)benzamide |

InChI |

InChI=1S/C16H23NO2/c1-3-19-15-11-7-5-9-13(15)16(18)17-14-10-6-4-8-12(14)2/h5,7,9,11-12,14H,3-4,6,8,10H2,1-2H3,(H,17,18) |

InChIキー |

OXAGXDJXJIVWEL-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2CCCCC2C |

正規SMILES |

CCOC1=CC=CC=C1C(=O)NC2CCCCC2C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional differences between 2-ethoxy-N-(2-methylcyclohexyl)benzamide and related benzamide derivatives are summarized below:

Table 1: Comparative Analysis of Benzamide Derivatives

Key Comparative Insights:

Metabolism :

- 2-Ethoxy-N-(2-methylcyclohexyl)benzamide undergoes hydroxylation on the cyclohexyl ring in rat liver microsomes, producing up to 16 metabolites . This contrasts with Nitazoxanide , which is hydrolyzed to an active thiazole metabolite .

- Compounds with hydroxyl groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) are more likely to undergo phase II conjugation, enhancing excretion .

Toxicity: The NOAEL of 2-ethoxy-N-(2-methylcyclohexyl)benzamide (55 mg/kg bw/day) is higher than many pharmaceuticals (e.g., Nitazoxanide’s therapeutic doses are ~1–2 g/day in humans) .

Structural Impact on Function: The 2-methylcyclohexyl group in the target compound contributes to metabolic stability and low genotoxicity , whereas 4-iodophenyl or 3-hydroxyphenyl substituents (as in other analogs) may increase reactivity or binding to biological targets .

Applications :

- While the target compound is used in food flavoring, Nitazoxanide and derivatives like 2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide are designed for pharmacological activity, emphasizing the role of substituents in dictating application.

Research Findings and Data Highlights

- Genotoxicity: Negative Ames and micronucleus tests confirm low genotoxic risk for the pentafluoro analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。